molecular formula C16H11FN4O2 B11392602 1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11392602
M. Wt: 310.28 g/mol
InChI Key: WHYFQIFTTFFSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. The presence of fluorine and pyridine moieties in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . This interaction can lead to the modulation of specific biochemical pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, such as the presence of both fluorine and pyridine moieties, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C16H11FN4O2

Molecular Weight

310.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-pyridin-3-ylpyridazine-3-carboxamide

InChI

InChI=1S/C16H11FN4O2/c17-11-3-5-13(6-4-11)21-9-7-14(22)15(20-21)16(23)19-12-2-1-8-18-10-12/h1-10H,(H,19,23)

InChI Key

WHYFQIFTTFFSEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.